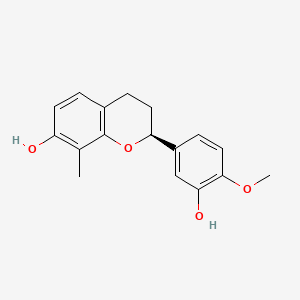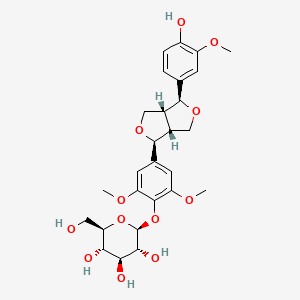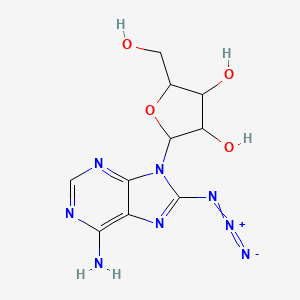
2-Hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are organic compounds with significant applications in various fields. These compounds are known for their reactivity and versatility in chemical synthesis, making them valuable in industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl 2-methylprop-2-enoate
- This compound can be synthesized through the addition reaction of methacrylic acid with ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
- Another method involves the reaction of methacrylic acid potassium salt with ethylene chlorohydrin in the presence of a polymerization inhibitor. The crude product is then purified through distillation .
-
2-prop-2-enoyloxyethyl prop-2-enoate
- This compound is synthesized by the esterification of acrylic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The product is then purified by distillation .
Industrial Production Methods
- Industrial production of these compounds often involves large-scale esterification reactions using high-purity reactants and advanced distillation techniques to ensure product quality. Continuous monitoring of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction
- Reduction reactions can convert these compounds into alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl ethers, sulfonates.
Scientific Research Applications
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. They are essential in producing hydrogels, adhesives, and coatings .
Biology
- In biological research, these compounds are used to modify surfaces for cell culture applications. They enhance cell adhesion and proliferation on synthetic substrates .
Medicine
- These compounds are utilized in the development of drug delivery systems. Their ability to form hydrogels makes them suitable for controlled drug release applications .
Industry
Mechanism of Action
- The mechanism of action of these compounds involves their ability to undergo polymerization and form cross-linked networks. This property is exploited in the formation of hydrogels and other polymeric materials .
- Molecular targets include hydroxyl and carboxyl groups, which participate in various chemical reactions, leading to the formation of stable polymeric structures .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure and reactivity, used in similar applications such as hydrogels and adhesives.
2-Hydroxyethyl acrylate: Another similar compound with applications in polymer synthesis and surface modification.
Uniqueness
- 2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are unique due to their specific reactivity and ability to form highly cross-linked polymer networks. This makes them particularly valuable in applications requiring strong and durable materials .
Properties
CAS No. |
94772-40-4 |
|---|---|
Molecular Formula |
C14H20O7 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H10O4.C6H10O3/c1-3-7(9)11-5-6-12-8(10)4-2;1-5(2)6(8)9-4-3-7/h3-4H,1-2,5-6H2;7H,1,3-4H2,2H3 |
InChI Key |
QVCSZXCNAROGRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
Canonical SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
Synonyms |
poly(HEMA-BGA) poly(hydroxyethylmethacrylate bisglycolacrylate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)



![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)

![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)



